molecular formula C6H13NO B14913498 1-(Aminomethyl)-2-methyl-cyclobutanol

1-(Aminomethyl)-2-methyl-cyclobutanol

Cat. No.: B14913498
M. Wt: 115.17 g/mol
InChI Key: PCHXXXFFBBFJDY-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-2-methylcyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-methylcyclobutan-1-ol typically involves the cyclization of appropriate precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the reduction of corresponding ketones or aldehydes using suitable reducing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and reduction processes.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-2-methylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols or amines.

Comparison with Similar Compounds

  • 1-(Aminomethyl)cyclobutan-1-ol
  • 2-Methylcyclobutan-1-amine
  • Cyclobutanol derivatives

Comparison: 1-(Aminomethyl)-2-methylcyclobutan-1-ol is unique due to the presence of both an aminomethyl group and a methyl group on the cyclobutane ring. This dual substitution provides distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-(aminomethyl)-2-methylcyclobutan-1-ol

InChI

InChI=1S/C6H13NO/c1-5-2-3-6(5,8)4-7/h5,8H,2-4,7H2,1H3

InChI Key

PCHXXXFFBBFJDY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(CN)O

Origin of Product

United States

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